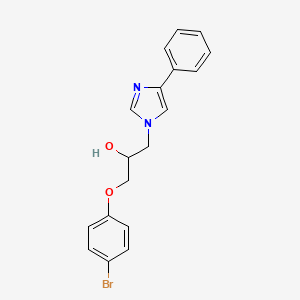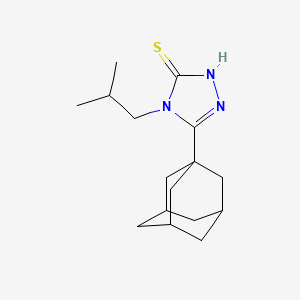
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
Overview
Description
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. The chemical structure of carvedilol consists of a beta-blocker core, a phenyl ring, and an imidazole ring, which are responsible for its pharmacological properties.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of the sympathetic nervous system on cardiac function. It also has alpha-blocking activity, which further reduces peripheral vascular resistance and blood pressure. The imidazole ring in 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is responsible for its antioxidant activity, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to improve left ventricular function, reduce myocardial oxygen demand, and decrease peripheral vascular resistance. It also has lipid-lowering effects, as it reduces serum triglycerides and increases high-density lipoprotein cholesterol levels. Carvedilol has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Advantages and Limitations for Lab Experiments
Carvedilol is a widely used beta-blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It is readily available and has a well-established safety profile. However, its non-selective beta-blocking activity may limit its use in certain patient populations, such as those with asthma or chronic obstructive pulmonary disease.
Future Directions
1. Investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, including its effects on tumor growth and metastasis.
2. Exploring the cardioprotective effects of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in other cardiovascular diseases, such as atherosclerosis and myocardial infarction.
3. Developing new formulations of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol for improved pharmacokinetics and bioavailability.
4. Investigating the mechanisms underlying the antioxidant activity of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol and its potential use in the treatment of oxidative stress-related diseases.
5. Examining the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in combination with other drugs for improved therapeutic efficacy.
Conclusion:
Carvedilol is a non-selective beta-blocker that has been extensively studied for its therapeutic potential in various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors in the heart, reducing the effects of the sympathetic nervous system on cardiac function, and reducing peripheral vascular resistance. Carvedilol has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. It also has antioxidant properties, which may contribute to its cardioprotective effects. Future research directions include investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, developing new formulations for improved pharmacokinetics and bioavailability, and examining the mechanisms underlying its antioxidant activity.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and angina. It has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. In addition, 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis in preclinical models.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGUMFVLYDQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)
![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)
![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)
![6-amino-4-(3-chlorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080462.png)
![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
![methyl 6-(4-chlorobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4080498.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)
